4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide” is a chemical compound . It is a derivative of thiophene, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The full molecular formula is C12H11NO3S2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, thiophene derivatives are known to be involved in a variety of chemical reactions .Scientific Research Applications
Anticancer Potential
4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide and its derivatives have shown potential as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrase isozymes. Some compounds synthesized from related sulfonamide structures demonstrated interesting in vitro anticancer activities, comparable to doxorubicin, a reference drug. This suggests their utility in developing novel anticancer therapies (Al-Said et al., 2010).
Carbonic Anhydrase Inhibition
Research on sulfonamide compounds, including those structurally related to this compound, has indicated their effectiveness in inhibiting carbonic anhydrase isozymes. This inhibition is crucial for therapeutic applications, such as treating glaucoma through intraocular pressure lowering, showcasing the versatility of sulfonamide derivatives in medical applications (Casini et al., 2002).
Optical Properties for Advanced Applications
The optical properties of derivatives related to this compound have been explored, with findings indicating moderate to high fluorescence quantum yields. These properties suggest potential applications in fields such as invisible ink technologies and advanced materials science, demonstrating the compound's versatility beyond pharmaceutical uses (Bogza et al., 2018).
PI3K Inhibition for Pulmonary Conditions
Structurally similar compounds have been investigated for their role as phosphatidylinositol 3-kinase (PI3K) inhibitors, with potential applications in treating idiopathic pulmonary fibrosis and cough. This highlights the broad therapeutic potential of sulfonamide derivatives in addressing respiratory conditions, further underscoring the importance of such compounds in medical research (Norman, 2014).
Alzheimer's Disease Treatment
Hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide, related to the compound , have been synthesized as dual inhibitors of acetyl- and butyrylcholinesterase, showing promise as potential multifunctional agents for Alzheimer’s disease treatment. This research underscores the compound's relevance in neurodegenerative disease management, providing a foundation for future Alzheimer’s disease therapies (Makhaeva et al., 2020).
Future Directions
Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, such as “4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide”, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
The primary target of this compound is bacterial quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density. It is observed in more than 50 kinds of bacteria, including Pseudomonas aeruginosa and Escherichia coli .
Mode of Action
The compound acts as a quorum sensing inhibitor . Quorum sensing inhibitors make pathogens lose pathogenicity by preventing the expression of harmful genes .
Biochemical Pathways
The compound affects the quorum sensing pathway, which regulates several important phenotypes, including biofilm formation and bioluminescence . By inhibiting quorum sensing, the compound prevents the expression of these phenotypes .
Result of Action
The compound inhibits the production of violacein, a violet pigment synthesized by Chromobacterium violaceum as a result of quorum sensing . This indicates that the compound has a significant effect on the molecular and cellular levels .
Properties
IUPAC Name |
4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-6-10-18(11-7-15)28(25,26)22-17-9-8-16-4-2-12-23(19(16)14-17)21(24)20-5-3-13-27-20/h3,5-11,13-14,22H,2,4,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQBIGVDIQZARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.